molecular formula C21H22N4O3 B2434336 2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide CAS No. 1203199-09-0

2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide

Cat. No. B2434336
CAS RN: 1203199-09-0
M. Wt: 378.432
InChI Key: OZGUACSSAMIRCS-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecule also features a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The presence of nitrogen in the pyridazine and morpholine rings would likely result in these rings having a basic character. The furan ring, being aromatic, would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. The amide group (-CONH2) is typically quite stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The furan ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (such as the amide and the nitrogen in the pyridazine and morpholine rings) would likely make this compound relatively polar, which could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promising activity in a particular application (such as a pharmaceutical), future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-12-18(15(2)28-14)21(26)22-17-5-3-4-16(13-17)19-6-7-20(24-23-19)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGUACSSAMIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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